molecular formula C15H16N2O2 B4257868 N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide

N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide

Cat. No. B4257868
M. Wt: 256.30 g/mol
InChI Key: BGVZATWBROQYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it gained notoriety in the early 2000s as a performance-enhancing drug for athletes due to its ability to increase endurance and reduce body fat. Despite its potential benefits, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to its potential health risks.

Mechanism of Action

N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to increased energy production and improved endurance. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress by inhibiting the expression of pro-inflammatory genes and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide has been shown to have several biochemical and physiological effects in animal studies. These include increased fatty acid oxidation, improved glucose metabolism, increased mitochondrial biogenesis, reduced inflammation and oxidative stress, and improved cardiovascular function. Additionally, it has been shown to reduce body weight and adiposity, and improve lipid profiles.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide in lab experiments include its ability to improve endurance and reduce body fat, which can be useful in studying the effects of exercise and metabolic disorders. Additionally, its ability to activate PPARδ can be useful in studying the role of this nuclear receptor in various physiological processes. However, the use of N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide in lab experiments is limited by its potential health risks, as well as its banned status by WADA.

Future Directions

There are several potential future directions for research on N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide. These include further studies on its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. Additionally, there is a need for further research on its mechanism of action and its effects on various physiological processes. Finally, there is a need for the development of safer and more effective PPARδ agonists that can be used for therapeutic purposes.

Scientific Research Applications

N-[5-(3-hydroxyphenyl)-2-pyridinyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal studies, it has been shown to improve glucose metabolism, reduce body weight, and improve lipid profiles. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of many chronic diseases.

properties

IUPAC Name

N-[5-(3-hydroxyphenyl)pyridin-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-4-15(19)17-14-8-7-12(10-16-14)11-5-3-6-13(18)9-11/h3,5-10,18H,2,4H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZATWBROQYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.